Cas no 7007-07-0 (Oxazole, 4-bromo-2-methyl-5-phenyl-)

Oxazole, 4-bromo-2-methyl-5-phenyl- structure
7007-07-0 structure
Product name:Oxazole, 4-bromo-2-methyl-5-phenyl-
CAS No:7007-07-0
MF:C10H8BrNO
MW:238.08062171936
CID:580924
PubChem ID:71405187

Oxazole, 4-bromo-2-methyl-5-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Oxazole, 4-bromo-2-methyl-5-phenyl-
    • 3-(4-Methoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid
    • benzenepropanoic acid, 4-methoxy-beta-[(phenylsulfonyl)amino]-
    • 7007-07-0
    • 4-Bromo-2-methyl-5-phenyloxazole
    • 4-bromo-2-methyl-5-phenyl-1,3-oxazole
    • Inchi: InChI=1S/C10H8BrNO/c1-7-12-10(11)9(13-7)8-5-3-2-4-6-8/h2-6H,1H3
    • InChI Key: OLAUPSZDVYXKPC-UHFFFAOYSA-N
    • SMILES: CC1=NC(=C(O1)C2=CC=CC=C2)Br

Computed Properties

  • Exact Mass: 335.08281
  • Monoisotopic Mass: 335.083
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 101A^2

Experimental Properties

  • Density: 1.324
  • Boiling Point: 544.3°Cat760mmHg
  • Flash Point: 283°C
  • Refractive Index: 1.593
  • PSA: 92.7

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